

Tyrphostin 23: A Comparative Guide to its Kinase Cross-Reactivity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Tyrphostin 23

Cat. No.: B1665630

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase inhibitor **Tyrphostin 23** (also known as Tyrphostin A23, AG-18, and RG-50810) and its cross-reactivity with other kinases. The information presented is based on available experimental data to aid in the evaluation of its suitability for research and drug development applications.

Executive Summary

Tyrphostin 23 is a known inhibitor of the Epidermal Growth Factor Receptor (EGFR) with a reported half-maximal inhibitory concentration (IC₅₀) of 35 μ M and a dissociation constant (K_i) of 11 μ M.^[1] It also exhibits inhibitory activity against the Platelet-Derived Growth Factor Receptor (PDGFR) with an IC₅₀ of 25 μ M. An important consideration when working with **Tyrphostin 23** is its noted instability in solution, which can lead to the formation of degradation products with potentially greater inhibitory potency. One such degradation product, designated P3, has demonstrated more potent inhibition of Src kinase and other tyrosine kinases. This guide summarizes the available quantitative data on the inhibitory activity of **Tyrphostin 23** and its degradation product, provides a detailed experimental protocol for assessing kinase inhibition, and visualizes the EGFR signaling pathway targeted by this inhibitor.

Data Presentation: Kinase Inhibition Profile

The following table summarizes the known inhibitory activities of **Tyrphostin 23** and its degradation product, P3, against various kinases. It is important to note that a comprehensive

kinase selectivity profile for **Tyrphostin 23** against a broad panel of kinases is not readily available in the public domain. The data presented here is compiled from individual studies.

Inhibitor	Target Kinase	IC50 (μM)	Ki (μM)	Notes
Tyrphostin 23 (AG-18)	EGFR	35	11	Parent Compound
PDGFR	25	-	Parent Compound	
P3	Src	-	6	Degradation product of Tyrphostin 23
Csk	-	35-300	Degradation product of Tyrphostin 23	
EGF-Receptor	-	35-300	Degradation product of Tyrphostin 23	
FGF-Receptor	-	35-300	Degradation product of Tyrphostin 23	
PK-A	-	>300	Degradation product of Tyrphostin 23 (Serine/Threonin e Kinase)	
PK-C	-	>300	Degradation product of Tyrphostin 23 (Serine/Threonin e Kinase)	

Data for P3 indicates a range for Csk, EGF-Receptor, and FGF-Receptor as specific values were not detailed in the source material. P3 showed no significant inhibition of the serine/threonine kinases PK-A and PK-C.[2]

Experimental Protocols: In Vitro Kinase Inhibition Assay for IC50 Determination

This section outlines a general protocol for determining the IC50 value of a kinase inhibitor, such as **Tyrphostin 23**, using a biochemical kinase assay. This protocol can be adapted for various kinases and detection methods.

Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.

Materials:

- Recombinant Kinase
- Kinase Substrate (peptide or protein)
- ATP (Adenosine Triphosphate)
- Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
- Test Inhibitor (**Tyrphostin 23**) dissolved in a suitable solvent (e.g., DMSO)
- Detection Reagent (e.g., ADP-Glo™ Kinase Assay, LanthaScreen™ Eu Kinase Binding Assay, or radiolabeled [γ -³³P]ATP)
- Microplates (e.g., 96-well or 384-well)
- Plate reader or scintillation counter compatible with the chosen detection method

Procedure:

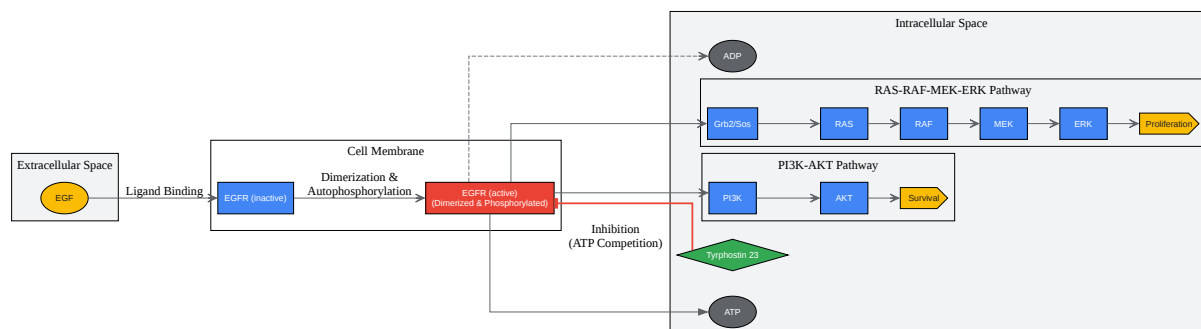
- Preparation of Reagents:

- Prepare a stock solution of the test inhibitor (e.g., 10 mM in DMSO).
- Create a serial dilution of the inhibitor in the kinase assay buffer to achieve a range of concentrations for testing. It is common to perform a 10-point, 3-fold serial dilution.
- Prepare a solution of the recombinant kinase in kinase assay buffer at a concentration determined to be in the linear range of the assay.
- Prepare a solution of the kinase substrate and ATP in the kinase assay buffer. The ATP concentration is often set at or near the K_m for the specific kinase to ensure competitive inhibitors can be accurately assessed.
- Assay Reaction:
 - Add a fixed volume of the kinase solution to each well of the microplate.
 - Add the serially diluted inhibitor solutions to the wells. Include a control with no inhibitor (vehicle control, e.g., DMSO).
 - Initiate the kinase reaction by adding the substrate/ATP mixture to each well.
 - Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains within the linear range.
- Detection:
 - Stop the reaction (if necessary for the chosen detection method).
 - Add the detection reagent according to the manufacturer's instructions.
 - Measure the signal (e.g., luminescence, fluorescence, or radioactivity) using the appropriate instrument.
- Data Analysis:
 - Subtract the background signal (wells with no enzyme) from all data points.

- Normalize the data by setting the activity of the no-inhibitor control to 100% and the activity of a control with a known potent inhibitor (or no enzyme) to 0%.
- Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
- Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.

Mandatory Visualization: EGFR Signaling Pathway and Tyrphostin 23 Inhibition

The following diagram illustrates the simplified Epidermal Growth Factor Receptor (EGFR) signaling pathway and the point of inhibition by **Tyrphostin 23**. EGFR activation by its ligands, such as EGF, leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This creates docking sites for adaptor proteins, initiating downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which regulate cell proliferation, survival, and differentiation. **Tyrphostin 23** acts as an ATP-competitive inhibitor, blocking the kinase activity of EGFR and thereby preventing the initiation of these downstream signals.



[Click to download full resolution via product page](#)

Caption: EGFR signaling pathway and the inhibitory action of **Tyrphostin 23**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A tyrphostin-derived inhibitor of protein tyrosine kinases: isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Tyrphostin 23: A Comparative Guide to its Kinase Cross-Reactivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665630#cross-reactivity-of-tyrphostin-23-with-other-kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com